molecular formula C4H8N4O2S B6233921 N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide CAS No. 29982-63-6

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide

Cat. No.: B6233921
CAS No.: 29982-63-6
M. Wt: 176.2
InChI Key:
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Description

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide: is a chemical compound with the molecular formula C4H8N4O2S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. It acts as a ligand in the development of enzyme inhibitors and probes for biochemical assays .

Medicine: It is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. It is also employed in the production of dyes and pigments due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .

Comparison with Similar Compounds

  • 1H-1,2,4-Triazole-3-sulfonamide
  • N-methyl-1H-1,2,4-triazole-5-sulfonamide
  • N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide

Comparison: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

29982-63-6

Molecular Formula

C4H8N4O2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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